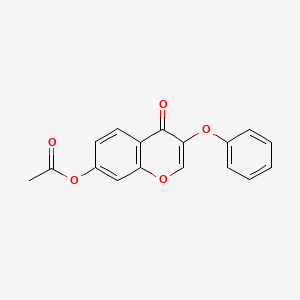

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-

Description

Its structure includes:

- An acetyloxy (-OAc) group at position 7, which enhances lipophilicity and may influence metabolic stability.

This compound shares structural similarities with several derivatives reported in the literature, differing primarily in substituent patterns at positions 3, 6, and 7. Below, we compare its properties, synthesis, and applications with key analogs.

Properties

IUPAC Name |

(4-oxo-3-phenoxychromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-11(18)21-13-7-8-14-15(9-13)20-10-16(17(14)19)22-12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUNXKBAQARCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160432 | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137988-07-9 | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Kostanecki-Robinson Cyclization

This classical approach involves cyclocondensation of 2-hydroxyacetophenone derivatives with β-ketoesters under acidic conditions. For 7-(acetyloxy)-3-phenoxy substitution, 2,4-dihydroxyacetophenone serves as the starting material:

- Protection of hydroxyl groups : The 4-hydroxy group is acetylated using acetic anhydride in pyridine, yielding 4-acetoxy-2-hydroxyacetophenone.

- Etherification at position 3 : Reaction with iodobenzene in the presence of potassium carbonate (Williamson ether synthesis) introduces the phenoxy group.

- Cyclization : Treatment with ethyl acetoacetate and concentrated sulfuric acid induces ring closure, forming 7-acetoxy-3-phenoxy-4H-chromen-4-one.

Baker-Venkataraman Rearrangement

This method avoids harsh acids by using base-mediated intramolecular esterification:

- Esterification : 2,4-dihydroxyacetophenone is reacted with benzoyl chloride to form 2-benzoyloxy-4-hydroxyacetophenone.

- Rearrangement : Potassium hydroxide in DMSO induces acyl migration, producing 3-benzoyl-7-hydroxy-4H-chromen-4-one.

- Functionalization : The benzoyl group is hydrolyzed, and phenoxy/acetyloxy groups are introduced sequentially.

Strategic Functionalization: Phenoxy and Acetyloxy Groups

Phenoxy Group Installation at Position 3

Direct nucleophilic aromatic substitution on pre-formed chromones is challenging due to electron-deficient aromatic rings. Thus, pre-cyclization etherification is preferred:

- Starting material : 2,4,6-trihydroxyacetophenone.

- Selective protection : The 4- and 6-hydroxy groups are masked as methyl ethers using dimethyl sulfate.

- Phenoxy introduction : The free 2-hydroxy group undergoes Ullmann coupling with bromobenzene, catalyzed by copper(I) oxide.

- Deprotection and cyclization : Hydrolysis of methyl ethers followed by Kostanecki-Robinson cyclization yields 3-phenoxychromone.

Acetylation at Position 7

The 7-hydroxy group is acetylated post-cyclization under mild conditions:

- Reagents : Acetic anhydride (2.5 equiv) in anhydrous dichloromethane.

- Catalyst : Boron trifluoride etherate (BF₃·OEt₂, 0.1 equiv) at 0°C.

- Reaction time : 12 hours, yielding 85–90% of the acetylated product.

Patent-Derived Synthetic Protocols

Acid-Catalyzed Cyclization (US4900727A)

A patent-pioneered method employs trimethoxybenzene and N-methylpiperidone under HCl/glacial acetic acid:

- Condensation : Trimethoxybenzene reacts with N-methylpiperidone at 95–100°C for 3 hours.

- Reduction : Sodium borohydride in diethylene glycol dimethyl ether reduces intermediates.

- Oxidation : Hydrogen peroxide in HCl mediates chromone formation.

- Acetylation : BF₃ etherate and acetic anhydride yield the 7-acetoxy derivative.

Sequential Protection/Deprotection (EP3305769B1)

While focused on isoquinoline synthesis, this patent highlights reusable strategies:

- Hydroxyl protection : Benzyl groups shield reactive sites during etherification.

- Lithiation-methylation : Methyl iodide captures lithium intermediates for C-methylation.

- Selective hydrolysis : Potassium hydroxide cleaves esters without affecting ethers.

Analytical Characterization

Post-synthesis validation employs spectroscopic techniques:

Challenges and Optimizations

- Regioselectivity : Competing etherification at positions 5 or 7 necessitates orthogonal protection (e.g., silyl ethers).

- Yield limitations : Multi-step sequences accumulate losses; one-pot strategies improve efficiency (e.g., tandem cyclization-acetylation).

- Purification : Silica gel chromatography resolves acetylated byproducts, with hexane/ethyl acetate (3:1) as the eluent.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The phenoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- has several scientific research applications:

Chemistry: The compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.

Biology: It is investigated for its biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Research explores its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. For example, it may inhibit pro-inflammatory cytokines or activate antioxidant defense mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

(a) 3-(2,4-Dichlorophenoxy) Derivative (CAS not provided)

- Structure: 7-(acetyloxy)-3-(2,4-dichlorophenoxy)-4H-1-benzopyran-4-one .

- Molecular Formula : C₁₇H₁₀Cl₂O₅.

- Molecular Weight : 365.162.

- Higher molecular weight (365 vs. ~328 estimated for the target compound) due to Cl substitution.

(b) 3-(4-Bromophenoxy) Derivative (CAS 196928-58-2)

- Structure: 7-(acetyloxy)-3-(4-bromophenoxy)-4H-1-benzopyran-4-one .

- Molecular Formula : C₁₇H₁₁BrO₅.

- Molecular Weight : 375.17.

- Key Differences: Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions compared to the phenoxy group. Potential for nucleophilic aromatic substitution reactions due to Br’s leaving-group ability.

(c) 3-(3-Methoxyphenoxy) Derivative (CAS 88100-93-0)

- Structure: 7-(acetyloxy)-3-(3-methoxyphenoxy)-4H-1-benzopyran-4-one .

- Molecular Formula : C₁₈H₁₄O₆.

- Molecular Weight : 338.3.

- Key Differences: Methoxy group (-OMe) is electron-donating, increasing electron density on the phenoxy ring. Enhanced solubility in polar solvents compared to non-substituted phenoxy analogs.

Substituent Variations at Position 7

(a) 7-Hydroxy-3-(4-methoxyphenyl) Derivative (CAS 485-72-3)

- Structure : 7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one .

- Molecular Formula : C₁₆H₁₂O₄.

- Molecular Weight : 268.26.

- Key Differences :

- Hydroxyl group at position 7 increases polarity and hydrogen-bonding capacity.

- Susceptible to oxidation and glucuronidation in metabolic pathways, unlike the acetylated target compound.

(b) 7-O-β-D-Glucoside Derivative (CAS 20633-67-4)

- Structure: 7-(β-D-glucopyranosyloxy)-3-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one .

- Molecular Formula : C₂₂H₂₂O₁₀.

- Molecular Weight : 446.4.

- Key Differences :

- Glycosylation enhances water solubility and bioavailability.

- Likely targets carbohydrate-binding proteins or enzymes, differing from the acetyloxy group’s metabolic stability.

Substituent Variations at Position 6

(a) 6-Ethyl-3-(4-chlorophenyl) Derivative (CAS 106445-86-7)

Physicochemical Properties

Biological Activity

Overview

4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-, also known as 7-acetyloxy-3-phenoxycoumarin , is a synthetic compound belonging to the benzopyran family. This class of compounds is notable for its diverse biological activities, including potential anti-inflammatory , antioxidant , and anticancer properties. The specific structural features of this compound, with an acetyloxy group at the 7th position and a phenoxy group at the 3rd position, may significantly influence its biological effects and therapeutic applications.

- Molecular Formula : C17H12O5

- Molecular Weight : 284.26 g/mol

- Functional Groups : Acetyloxy and phenoxy

The biological activity of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy- is hypothesized to involve:

- Targeting specific enzymes and receptors involved in inflammation and oxidative stress.

- Modulating signaling pathways related to cell proliferation and apoptosis, potentially inhibiting pro-inflammatory cytokines or enhancing antioxidant defenses.

Anti-inflammatory Activity

Research indicates that compounds in the benzopyran family, including this specific derivative, exhibit significant anti-inflammatory effects. In laboratory studies, it has been shown to:

| Study Reference | Methodology | Results |

|---|---|---|

| US4900727A | Edema measurement in animal models | Significant reduction in edema compared to control group |

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. It may scavenge free radicals and enhance the body's antioxidant defenses, thereby protecting cells from oxidative damage.

Anticancer Potential

Preliminary studies suggest that derivatives of benzopyran may have anticancer properties. For example:

- In vitro studies have indicated that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4H-1-Benzopyran-4-one derivative | MDA-MB-231 (breast cancer) | 10 | Induction of apoptosis |

| 4H-1-Benzopyran-4-one derivative | PC-3ML (prostate cancer) | 5 | Inhibition of invasion |

Case Study: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of benzopyran derivatives, the compound was administered to laboratory animals subjected to inflammatory stimuli. The results indicated a percentage inhibition of edema that was statistically significant compared to untreated controls:

The findings suggested that the compound's mechanism involves modulation of cytokine release and enhancement of anti-inflammatory pathways .

Case Study: Antioxidant Activity

Another study focused on the antioxidant capacity of various benzopyran derivatives, including 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential role as a protective agent against oxidative damage.

Q & A

Q. What are the recommended synthesis methods for 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-phenoxy-?

The synthesis typically involves bromination of precursor compounds. For example, 7-acetyloxy-4-methyl-2H-1-benzopyran-2-one can be brominated using n-bromosuccinimide (NBS) in carbon tetrachloride with azobisisobutyronitrile (AIBN) as an initiator under reflux conditions. Post-reaction, the product is purified via recrystallization from ethyl acetate . Key steps include:

- Dropwise addition of NBS and AIBN to the precursor.

- Reflux for 20 hours, followed by solvent removal via vacuum distillation.

- Extraction and recrystallization for purity.

Q. What analytical techniques are suitable for characterizing this compound?

- 1H NMR and LCMS : Used to confirm structural integrity and purity (e.g., ≥98% purity via LCMS) .

- Recrystallization : Ethyl acetate is effective for isolating pure crystals .

- Spectral Databases : Cross-referencing with NIST Chemistry WebBook ensures alignment with known spectral data for analogous benzopyrans .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if dust or aerosols form .

- Ventilation : Ensure fume hoods or local exhaust systems are operational to limit inhalation exposure .

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can researchers optimize the bromination step in the synthesis of 7-acetyloxy benzopyran derivatives?

- Reagent Ratios : Use a 1:1.1 molar ratio of precursor to NBS to minimize side reactions .

- Solvent Selection : Carbon tetrachloride enhances bromination efficiency due to its non-polar nature .

- Reaction Monitoring : Track progress via TLC or in-situ FTIR to identify intermediate formation.

Q. How to address discrepancies in spectral data during compound characterization?

- Control Experiments : Compare synthetic intermediates with commercially available standards (e.g., daidzein or genistein derivatives) .

- Isotopic Labeling : Use deuterated solvents in NMR to resolve overlapping peaks .

- Collaborative Analysis : Cross-validate data with independent labs or databases like PubChem to rule out instrumentation artifacts .

Q. What strategies mitigate decomposition during storage of acetyloxy-substituted benzopyrans?

- Storage Conditions : Store at 4°C in amber vials to prevent photodegradation .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit oxidative breakdown .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the acetyloxy group .

Contradictions and Limitations in Current Data

- Spectral References : NIST data for analogous compounds (e.g., 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy derivatives) may not fully align with synthesized compounds due to substituent effects .

- Toxicity Data : While acute toxicity is classified as Category 4 (oral), long-term carcinogenicity studies are absent, requiring assumption-based risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.